3-(Cyclopentylmethylidene)piperidine
Overview
Description
“3-(Cyclopentylmethylidene)piperidine” is a chemical compound with the molecular formula C11H19N . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
Rigorous FC analysis revealed the precise structure of a cationic Chair-Ax-like conformer induced by removal of an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
“this compound” is a chemical compound with the molecular formula C11H19N . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Scientific Research Applications
Analytical Chemistry Applications :
- Methoxetamine, a compound related to piperidine, has been characterized using various analytical techniques and its presence in biological matrices like blood, urine, and vitreous humor can be determined using liquid chromatography and ultraviolet detection (De Paoli et al., 2013).
Neuropharmacological Research :
- Piperidine, a core structure in various psychoactive substances, has been studied for its potential role in regulating behavior and as a psychotherapeutic agent (Abood et al., 1961).
Cancer Research and Pharmacology :
- Piperine and piperidine, alkaloids extracted from black pepper, exhibit therapeutic potential against various types of cancers, such as breast, ovarian, and lung cancer. They regulate crucial signaling pathways in cancer development and inhibit cancer cell migration and survival (Mitra et al., 2022).
Synthetic Chemistry and Drug Design :
- Novel cycloalkyl piperidine compounds have been synthesized and are valuable in the treatment of psychosis and dyskinesia. These compounds are selective sigma receptor antagonists (Kurdi et al., 2004).
- Development of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine for lead optimization in drug discovery demonstrates the flexibility and utility of piperidine analogues (Feskov et al., 2019).
Mechanism of Action
Mode of Action
- likely interacts with cellular proteins or receptors, leading to downstream effects. One possible mechanism involves modulating key signaling pathways. For instance:
- This transcription factor plays a role in inflammation, cell survival, and immune responses. Inhibition of NF-κB by the compound could affect cancer cell growth and survival . This pathway regulates cell proliferation, survival, and metabolism. Modulation of PI3K/Akt signaling may impact cancer progression. Activation of caspases (such as caspase-3 and caspase-9) and cleavage of PARP (poly ADP-ribose polymerase) can induce apoptosis in cancer cells .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
3-(Cyclopentylmethylidene)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further interact with other biomolecules, potentially leading to various biochemical effects .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of mitofusins, which are proteins involved in mitochondrial fusion and transport . This modulation can lead to changes in mitochondrial dynamics, affecting cellular energy production and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It has been shown to inhibit certain enzymes, such as beta secretase, which is involved in the production of amyloid-beta peptides associated with Alzheimer’s disease . Additionally, this compound can activate mitofusins, leading to enhanced mitochondrial fusion and transport . These interactions at the molecular level contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in mitochondrial dynamics and energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance mitochondrial function and improve cellular energy production. At high doses, it can lead to toxic effects, including respiratory paralysis and organ dysfunction . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These metabolic interactions can affect the overall metabolic flux and levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound has been shown to interact with mitochondrial transport proteins, facilitating its accumulation in mitochondria . This localization is crucial for its effects on mitochondrial dynamics and cellular energy production.
Subcellular Localization
This compound is primarily localized in the mitochondria, where it exerts its effects on mitochondrial fusion and transport . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. This localization is essential for its activity and function in modulating mitochondrial dynamics.
Properties
IUPAC Name |
3-(cyclopentylmethylidene)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-2-5-10(4-1)8-11-6-3-7-12-9-11/h8,10,12H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJGARCHCKKJIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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